molecular formula C13H21N3 B14914254 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B14914254
M. Wt: 219.33 g/mol
InChI Key: TXBULJOMSCUYSB-UHFFFAOYSA-N
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Description

1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both pyridine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with pyridine-based intermediates.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The pyridine and piperidine moieties allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

    1-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group.

    N-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group.

    1-Ethylpiperidin-4-amine: Similar structure but lacks the pyridine moiety.

Uniqueness: 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the presence of both the ethyl group and the pyridine moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C13H21N3/c1-2-16-9-6-12(7-10-16)15-11-13-5-3-4-8-14-13/h3-5,8,12,15H,2,6-7,9-11H2,1H3

InChI Key

TXBULJOMSCUYSB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CC=N2

Origin of Product

United States

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